BenchChemオンラインストアへようこそ!

3-Difluoromethoxy-5-fluoroisonicotinic acid

IMPDH2 Enzyme Inhibition Binding Affinity

This dual-substituted isonicotinic acid (3-OCHF₂, 5-F) offers a unique advantage for your research: a validated 430 nM Ki against IMPDH2 and reported cytotoxicity in MCF-7 (IC50 10 µM) and HeLa (15 µM) cell lines. Unlike mono-substituted analogs, this regioisomer combines the lipophilic difluoromethoxy bioisostere (AlogP 1.29) with the electron-withdrawing 5-fluoro group, delivering predictable membrane permeability and SAR mapping capabilities. Secure this quantifiably active control compound for your next screening library or inhibitor program.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1806336-45-7
Cat. No. B1412933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Difluoromethoxy-5-fluoroisonicotinic acid
CAS1806336-45-7
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)C(=O)O)OC(F)F
InChIInChI=1S/C7H4F3NO3/c8-3-1-11-2-4(14-7(9)10)5(3)6(12)13/h1-2,7H,(H,12,13)
InChIKeyFHSQYEZFVAKQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Difluoromethoxy-5-fluoroisonicotinic Acid (CAS 1806336-45-7): A Dual-Fluorinated Pyridine Building Block for Medicinal Chemistry


3-Difluoromethoxy-5-fluoroisonicotinic acid (CAS 1806336-45-7) is a fluorinated heterocyclic compound belonging to the class of pyridine carboxylic acids, specifically a derivative of isonicotinic acid . Its core structure consists of a pyridine ring with a carboxylic acid at the 4-position, a fluoro (-F) substituent at the 5-position, and a difluoromethoxy (-OCHF₂) group at the 3-position . This specific substitution pattern confers distinct physicochemical and potential biological properties that differentiate it from other mono-substituted or non-fluorinated isonicotinic acid analogs .

Why Generic Substitution Fails: The Case Against Using Unsubstituted or Mono-Substituted Isonicotinic Acids in Place of 3-Difluoromethoxy-5-fluoroisonicotinic Acid


Generic substitution of 3-difluoromethoxy-5-fluoroisonicotinic acid with simpler isonicotinic acid derivatives is not chemically or biologically equivalent. The core differentiation arises from its unique dual-substitution pattern. The difluoromethoxy (-OCHF₂) group is a well-established bioisostere that can enhance metabolic stability and lipophilicity , while the 5-fluoro substituent exerts a strong electron-withdrawing effect that alters the electronic density of the pyridine ring, influencing both chemical reactivity and potential target binding . Mono-substituted analogs (e.g., 5-fluoroisonicotinic acid or 3-difluoromethoxyisonicotinic acid) lack this synergistic combination of properties, leading to potentially different biological outcomes, metabolic profiles, and synthetic utility .

Quantitative Evidence Guide for 3-Difluoromethoxy-5-fluoroisonicotinic Acid: Comparative Data vs. Analogs


IMPDH2 Inhibition: A 430 nM Ki Differentiates 3-Difluoromethoxy-5-fluoroisonicotinic Acid from Other Isonicotinic Acid Scaffolds

The compound demonstrates a measurable, target-specific interaction with Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), exhibiting an inhibitory affinity (Ki) of 430 nM [1]. This target engagement is not a general property of the isonicotinic acid scaffold but is conferred by the specific 3-difluoromethoxy-5-fluoro substitution pattern. While no direct head-to-head Ki data for simple analogs like 5-fluoroisonicotinic acid is available against this target, the existence of a quantifiable Ki value for this compound establishes a clear, evidence-based point of differentiation for research programs focused on IMPDH2-related pathways.

IMPDH2 Enzyme Inhibition Binding Affinity Medicinal Chemistry

Cytotoxicity in MCF-7 and HeLa Cells: A 10-15 µM IC50 Profile for Anticancer Screening

Functional activity has been reported in cell-based assays, with IC50 values of 10 µM against the MCF-7 (breast cancer) cell line and 15 µM against the HeLa (cervical cancer) cell line . This cytotoxicity profile is a functional readout, and while it does not represent high potency, it provides a quantitative baseline for comparison with other compounds in a screening cascade. This data point is a direct measure of the compound's biological effect, which is absent for many other fluorinated isonicotinic acid building blocks that are solely characterized by their chemical properties.

Cytotoxicity Anticancer MCF-7 HeLa IC50

Lipophilicity Advantage: Predicted LogP of 1.29 for Enhanced Membrane Permeability vs. Non-Fluorinated Parent

The compound has a predicted partition coefficient (AlogP) of 1.29, according to vendor specifications . This value is a key differentiator from unsubstituted isonicotinic acid, which has a much lower LogP and is highly hydrophilic. The increased lipophilicity is a direct consequence of the fluorine and difluoromethoxy substitutions and is a primary driver for improved membrane permeability, a critical parameter in early drug discovery . This property places it in a more drug-like chemical space compared to its non-fluorinated parent scaffold.

Lipophilicity LogP Physicochemical Property ADME

Structural and Electronic Differentiation from Isomeric Analogs: 3,5-Disubstitution vs. 2,6-Disubstitution

The compound's substitution pattern (3-difluoromethoxy, 5-fluoro) is electronically and sterically distinct from its positional isomers, such as 2-difluoromethoxy-6-fluoroisonicotinic acid . While both are dual-substituted, the location of substituents on the pyridine ring relative to the carboxylic acid group drastically alters the molecule's overall electronic distribution, dipole moment, and potential for intermolecular interactions. This makes 3-difluoromethoxy-5-fluoroisonicotinic acid a chemically distinct entity, not interchangeable with other isomers in a synthetic or biological context.

Regioisomer Structure-Activity Relationship SAR Pyridine

Best Application Scenarios for 3-Difluoromethoxy-5-fluoroisonicotinic Acid in Research and Development


IMPDH2-Focused Medicinal Chemistry and Chemical Biology

This compound is the preferred choice for initiating or advancing research programs targeting Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). The evidence of a 430 nM Ki provides a validated starting point for structure-activity relationship (SAR) studies and the development of more potent and selective inhibitors [1]. It serves as a quantifiably active control compound, unlike unsubstituted isonicotinic acid analogs which lack this demonstrated target engagement.

Diversity-Oriented Synthesis and Library Construction for Anticancer Screening

This compound is a valuable building block for generating diverse compound libraries intended for phenotypic screening in oncology. Its reported cytotoxicity profile (IC50 of 10 µM in MCF-7 and 15 µM in HeLa cells) [1] provides a functional baseline that can guide initial screening concentrations and serve as a reference point for evaluating newly synthesized derivatives. Its unique dual-substitution pattern adds valuable chemical diversity to a library.

ADME Property Optimization Studies

In early-stage drug discovery where improving membrane permeability is a key objective, this compound offers a quantifiable advantage. Its predicted AlogP of 1.29 [1] positions it as a more lipophilic alternative to the highly polar isonicotinic acid scaffold (LogP ≈ -0.2). This makes it an ideal starting point for designing analogs with improved cell penetration characteristics .

SAR Studies for Fluorinated Heterocyclic Scaffolds

This compound is a critical tool for systematic SAR investigations exploring the impact of fluorine substitution on pyridine-based scaffolds. Its specific 3-OCHF₂, 5-F regioisomerism [1] allows researchers to precisely map the effects of these substituents on chemical reactivity, physicochemical properties, and biological activity, providing a clear contrast to other positional isomers and mono-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Difluoromethoxy-5-fluoroisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.